molecular formula C21H26N2O7 B13896019 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-methoxyethyl 1-methylethyl ester, (4S)- CAS No. 77940-93-3

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-methoxyethyl 1-methylethyl ester, (4S)-

Cat. No.: B13896019
CAS No.: 77940-93-3
M. Wt: 418.4 g/mol
InChI Key: UIAGMCDKSXEBJQ-IBGZPJMESA-N
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Description

This compound, commonly known as nimodipine , is a dihydropyridine (DHP) calcium channel blocker. Its IUPAC name reflects its structural features:

  • A 1,4-dihydropyridine core with methyl groups at positions 2 and 5.
  • A meta-nitrophenyl substituent at position 4, critical for receptor binding.
  • Ester groups at positions 3 and 5: a 2-methoxyethyl ester at position 3 and a 1-methylethyl (isopropyl) ester at position 3.
  • (4S)-stereochemistry, which enhances its selectivity for cerebral vasculature .

Nimodipine is primarily used to treat cerebral vasospasm and ischemic deficits following subarachnoid hemorrhage. Its lipophilic 2-methoxyethyl ester group improves blood-brain barrier penetration compared to other DHP derivatives .

Properties

CAS No.

77940-93-3

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

3-O-(2-methoxyethyl) 5-O-propan-2-yl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/t19-/m0/s1

InChI Key

UIAGMCDKSXEBJQ-IBGZPJMESA-N

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of cardiovascular drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, influencing calcium ion flow and affecting cellular processes. The nitro group can also participate in redox reactions, impacting the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine derivatives share a common core but differ in substituents, which modulate pharmacokinetics, selectivity, and therapeutic applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Nimodipine with Analogous DHP Derivatives

Compound Name Substituents (Positions 3 & 5) 4-Phenyl Substituent Stereochemistry Key Applications References
Nimodipine 2-Methoxyethyl, isopropyl 3-Nitrophenyl (4S) Cerebral vasospasm, hypertension
Nifedipine Methyl, methyl 2-Nitrophenyl Racemic Hypertension, angina
Amlodipine Ethoxycarbonyl, methyl 2-Chlorophenyl (4S) Hypertension, coronary artery disease [External Source]
Felodipine Methyl, methyl 3-Nitrophenyl Racemic Hypertension
Isradipine Methyl, benzoxazolyl 3-Nitrophenyl (4S) Hypertension, angina
Nimodipine Impurity B Bis(2-methoxyethyl) ester 3-Nitrophenyl Undefined Synthetic intermediate

Key Differences and Research Findings

Ester Group Modifications :

  • Nimodipine’s 2-methoxyethyl ester increases lipophilicity and brain penetration compared to nifedipine’s methyl esters .
  • Isradipine replaces one ester with a benzoxazolyl group, enhancing vascular selectivity but reducing cerebral activity .

4-Phenyl Substituent Position :

  • The 3-nitrophenyl group in nimodipine and felodipine improves calcium channel binding affinity over 2-nitrophenyl (nifedipine) due to enhanced electron-withdrawing effects .

Stereochemistry :

  • The (4S)-configuration in nimodipine and amlodipine improves target specificity and reduces off-target effects compared to racemic mixtures (e.g., felodipine) .

Compound 6o () with bis(amide) substituents shows reduced calcium blockade but potent anti-inflammatory activity, highlighting the impact of functional group replacement .

Synthetic Pathways :

  • DHP derivatives are synthesized via Hantzsch reactions. Bromination of 2,6-dimethyl-DHPs () introduces substituents for further functionalization.
  • Nimodipine’s isopropyl ester is synthesized via esterification of 3,5-pyridinedicarboxylic acid intermediates ().

Table 2: Pharmacokinetic Properties

Property Nimodipine Nifedipine Amlodipine
Bioavailability (%) 13–17 45–56 64–90
Half-life (hours) 8–9 2–5 30–50
Protein Binding (%) 95 92–98 93
CNS Penetration High Low Moderate

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